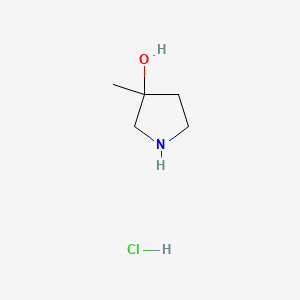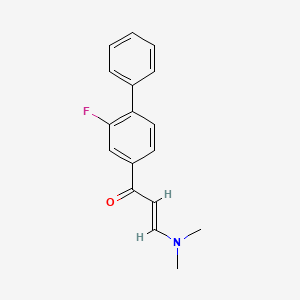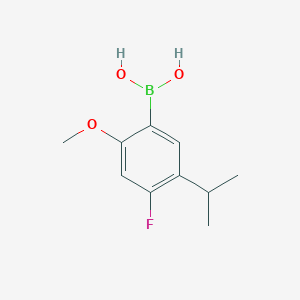
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
Vue d'ensemble
Description
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It is also known by other names such as “4-fluoro-5-isopropyl-2-methoxyphenylboronic acid”, “(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid”, “[4-fluoro-2-methoxy-5- (propan-2-yl)phenyl]boronic acid”, and "(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid" .
Synthesis Analysis
The synthesis of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” involves a process starting from 3-Fluoroanisole. Iodate is added to this compound, followed by catalytic coupling with isopropyl ylboronic acid. The process concludes with selective deprotonation/boronation under the conditions of a large hindered base. The product is obtained after hydrolysis .Molecular Structure Analysis
The molecular weight of “4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is 212.03 g/mol . The InChI representation of the molecule isInChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 . The Canonical SMILES representation is B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O . Chemical Reactions Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is a solid at 20 degrees Celsius . It has a topological polar surface area of 49.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .Applications De Recherche Scientifique
1. General Information “4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid” is a chemical compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 . It is a solid at 20°C .
2. Potential Applications While specific applications for “4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid” were not found, boronic acids and their esters are generally valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are used for the synthesis of various biologically active molecules .
3. Protodeboronation of Pinacol Boronic Esters One specific application of boronic esters, which could potentially include “4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid”, is in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Suzuki–Miyaura Coupling Boronic acids, including “4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid”, can be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to couple boronic acids with organic halides, and is widely used in the synthesis of various biologically active molecules .
5. Synthesis of Biologically Active Molecules Boronic acids can be used in the synthesis of various biologically active molecules . For example, they can be used in the synthesis of inhibitors for cholesteryl ester transfer protein (CETP), which are used in the treatment of atherosclerosis .
6. Friedel-Crafts Alkylation Boronic acids can be used in Friedel-Crafts alkylation reactions . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring .
7. Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes “4-Fluorophenylboronic acid”, a compound similar to “4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid”, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . This process is often used in the synthesis of novel biologically active terphenyls .
8. Synthesis of Molecular Switches Another potential application of boronic acids is in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches . This process involves cross-coupling with carbazolyl or aryl halides .
9. Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors Boronic acids can also be used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . These inhibitors are used in the treatment of atherosclerosis .
Safety And Hazards
“4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid” is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .
Propriétés
IUPAC Name |
(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRCUXJGOSJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693642 | |
| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | |
CAS RN |
875446-29-0 | |
| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


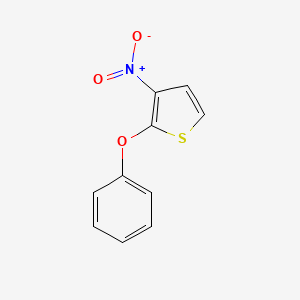
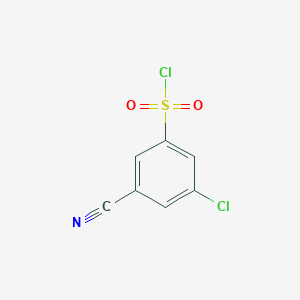
![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)
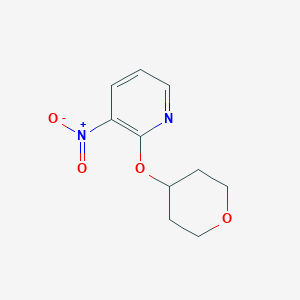
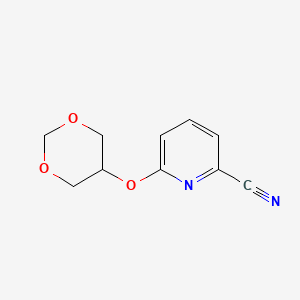
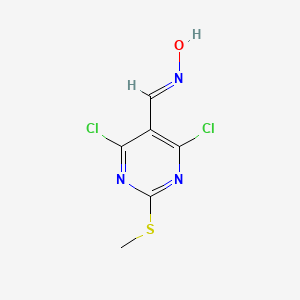
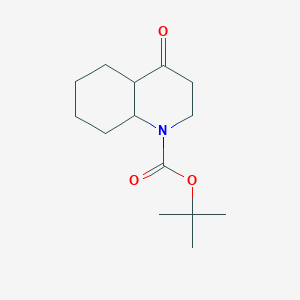
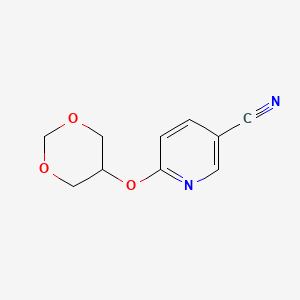
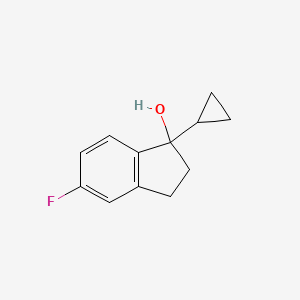
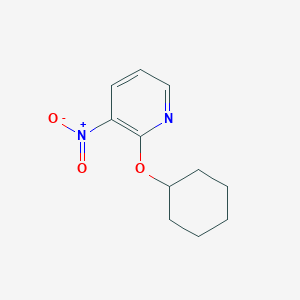
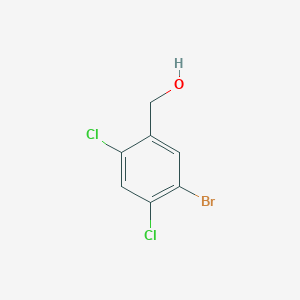
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
